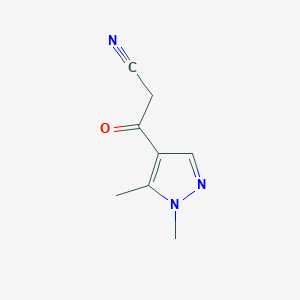
3-(1,5-Dimethyl-1H-pyrazol-4-YL)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-3-oxopropanenitrile, has been explored through various methods. For instance, the synthesis of 3-(benzothiazol-2-yl)-3-oxopropanenitrile was achieved by reacting ethyl 2-benzothiazolecarboxylate with acetonitrile in the presence of sodium hydride or by treating 2-bromoacetylbenzothiazole with potassium cyanide . Similarly, the photolysis of 3,3-dimethyl-3H-pyrazoles derived from 2-diazopropane and acetylenic esters and nitriles leads to electrophilic cyclopropenes . These methods demonstrate the reactivity of pyrazole derivatives and their potential for creating a variety of compounds through different synthetic pathways.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be substituted at various positions to yield different derivatives. For example, the synthesis of 1,1,3,3-tetra-[1,2-dihydro-1,5-dimethyl-2-phenyl-3-oxopyrazole]propane involves the reaction of electrophilic substitution of the protonated form of propandial in the aromatic ring of the oxopyrazole heterocycle . The structure of such compounds is often confirmed using techniques like mass spectrometry and Raman spectroscopy, which provide insights into the arrangement of atoms and the presence of functional groups within the molecule.
Chemical Reactions Analysis
Pyrazole derivatives participate in a variety of chemical reactions, which can be used to further modify their structure. For instance, the reaction of 3-(benzothiazol-2-yl)-3-oxopropanenitrile with heterocyclic diazonium salts produces hydrazones, which can undergo intramolecular cyclization to form various heterocyclic compounds . Additionally, cycloaddition reactions, such as the 1,3-dipolar cycloaddition of 2-diazopropane to iminoethers and propenenitriles, result in the formation of triazoles and pyrazolines . These reactions highlight the versatility of pyrazole derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, 1,1,3,3-tetra-[1,2-dihydro-1,5-dimethyl-2-phenyl-3-oxopyrazole]propane is described as a white crystalline substance that is readily soluble in organic polar and non-polar solvents but insoluble in water . The solubility characteristics of such compounds are important for their application in various fields, including as analytical reagents or medicinal substances. The melting point and reactivity with sodium nitrite are also used to confirm the purity and structure of these compounds.
Scientific Research Applications
Anticancer Activity : The compound has been used in the synthesis of new heterocyclic compounds with potential anticancer activity. It was reacted with various reagents to form compounds evaluated for their anticancer properties (Metwally, Abdelrazek, & Eldaly, 2016).
Antioxidant Agents : A study synthesized new fused pyrazole derivatives bearing an indole moiety, using the compound as a key intermediate. These derivatives were evaluated as antioxidant agents (El‐Mekabaty, Etman, & Mosbah, 2016).
Complex Formation Studies : The compound was used to study complex formation with PdCl2, examining its thermal stability and anticonvulsant properties (Khachatryan et al., 2017).
Synthesis of Thieno[2,3-b]-Thiophene Derivatives : It was utilized in the synthesis of bis derivatives incorporating a thieno-[2,3-b]thiophene moiety, demonstrating its versatility in chemical synthesis (Mabkhot, Kheder, & Al-Majid, 2010).
Enaminonitrile Utility in Heterocyclic Synthesis : The compound served as a building block in the synthesis of various heterocycles, highlighting its importance in heterocyclic chemistry (Dawood, Farag, & Kandeel, 1999).
One-Pot Synthesis of Pyrazolo[3,4-b]Pyridines : The compound played a role in the one-pot synthesis of pyrazolo[3,4-b]pyridines, a process demonstrating the compound's utility in efficient, eco-friendly chemical synthesis (Majidi Arlan, Javahershenas, & Khalafy, 2020).
Synthesis of Metallomacrocyclic Complexes : It was used in the synthesis and characterization of palladium(II) complexes, contributing to the understanding of metallomacrocyclic chemistry (Guerrero et al., 2008).
Antioxidant Evaluation : The compound was part of a study synthesizing some nicotinonitriles and evaluating their antioxidant properties (Gouda, Berghot, Abd El-Ghani, & Khalil, 2016).
properties
IUPAC Name |
3-(1,5-dimethylpyrazol-4-yl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-6-7(5-10-11(6)2)8(12)3-4-9/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIYVULNPPUXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,5-Dimethyl-1H-pyrazol-4-YL)-3-oxopropanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate](/img/structure/B2504128.png)
![2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2504130.png)
![allyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2504131.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B2504135.png)
![3-benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504136.png)


![2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2504141.png)



![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2504147.png)

